molecular formula C9H7N3 B12828062 2-methyl-1H-benzo[d]imidazole-1-carbonitrile

2-methyl-1H-benzo[d]imidazole-1-carbonitrile

Cat. No.: B12828062
M. Wt: 157.17 g/mol
InChI Key: RVYIEANZYUQEEB-UHFFFAOYSA-N
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Description

2-Methyl-1H-benzo[d]imidazole-1-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. The presence of a nitrile group in this compound adds to its chemical versatility, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1H-benzo[d]imidazole-1-carbonitrile typically involves the cyclization of o-phenylenediamine with a suitable nitrile source. One common method includes the reaction of o-phenylenediamine with acetonitrile in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired benzimidazole derivative .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as nickel or palladium can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-benzo[d]imidazole-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-1H-benzo[d]imidazole-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1H-benzo[d]imidazole-1-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For instance, its anticancer activity is attributed to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells. The compound’s interaction with cellular pathways such as the p53 pathway and caspase activation plays a crucial role in its biological effects .

Comparison with Similar Compounds

Comparison: 2-Methyl-1H-benzo[d]imidazole-1-carbonitrile stands out due to the presence of the nitrile group, which imparts unique reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and a broader spectrum of applications, particularly in medicinal chemistry and material sciences .

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

2-methylbenzimidazole-1-carbonitrile

InChI

InChI=1S/C9H7N3/c1-7-11-8-4-2-3-5-9(8)12(7)6-10/h2-5H,1H3

InChI Key

RVYIEANZYUQEEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1C#N

Origin of Product

United States

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